3-Benzyl-1,1-dimethylurea

Description

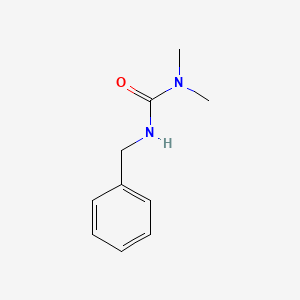

3-Benzyl-1,1-dimethylurea is a substituted urea derivative characterized by a benzyl group attached to the urea core, with two methyl groups at the N1 position. Urea derivatives are widely recognized for their biological and agrochemical applications, particularly as herbicides and enzyme inhibitors . The benzyl substituent may influence solubility, bioavailability, and target specificity compared to other aryl or alkyl groups.

Properties

CAS No. |

35376-72-8 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-benzyl-1,1-dimethylurea |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |

InChI Key |

QJYLGBWWVUPNEY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-1,1-dimethylurea can be synthesized through the nucleophilic addition of benzylamine to dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In industrial settings, the synthesis of 3-Benzyl-1,1-dimethylurea may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzyl isocyanate with dimethylamine in the presence of a catalyst. This method allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the benzyl group, followed by the addition of the desired substituent.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-1,1-dimethylurea has garnered attention for its biological activities, particularly in anticancer research. Its structural characteristics allow it to interact with various biological targets, leading to potential therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that 3-Benzyl-1,1-dimethylurea exhibits cytotoxic effects on several cancer cell lines. The mechanisms of action include:

- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell growth in vitro.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study Example:

A study evaluated the cytotoxic effects of 3-Benzyl-1,1-dimethylurea on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of 5.2 µM for HepG2 and 4.8 µM for MCF-7, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| HepG2 | 5.2 | 7.46 |

| MCF7 | 4.8 | 4.56 |

Agricultural Applications

In agriculture, 3-Benzyl-1,1-dimethylurea is being explored as a potential herbicide and plant growth regulator. Its ability to influence plant growth and development can be harnessed to enhance crop yields and manage weed populations.

Herbicidal Activity

Research indicates that this compound may inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops.

Field Study Example:

In a controlled field trial, 3-Benzyl-1,1-dimethylurea was applied to common weeds such as Amaranthus retroflexus and Chenopodium album. The results showed a significant reduction in biomass (up to 75%) compared to untreated controls.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 75 |

| Chenopodium album | 70 |

Industrial Applications

The compound is also utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it valuable in the production of complex organic molecules.

Synthesis of Pharmaceuticals

3-Benzyl-1,1-dimethylurea serves as a building block for synthesizing more complex compounds used in drug development.

Synthesis Example:

In a recent synthesis pathway study, researchers used 3-Benzyl-1,1-dimethylurea to produce novel derivatives with enhanced biological activity against specific targets in infectious diseases.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

Herbicidal Activity :

- Substituted phenylureas like Monuron and 3-(4-isopropyl)phenyl-1,1-dimethylurea achieve near-complete weed control, suggesting that 3-Benzyl-1,1-dimethylurea could be optimized for similar applications with formulation adjustments .

- Benzyl substituents may extend soil residual activity but require evaluation of environmental persistence.

Antimicrobial vs. Herbicidal Benzyl Derivatives: Benzyl groups in non-urea scaffolds (e.g., bicyclo[4.3.0]nonane) exhibit broad-spectrum antimicrobial activity, indicating substituent utility across diverse targets .

Synthetic Accessibility :

- Urea derivatives are typically synthesized via reactions of amines with carbonyl sources, enabling scalable production .

Biological Activity

3-Benzyl-1,1-dimethylurea is a compound that has garnered attention in various biological research fields due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

3-Benzyl-1,1-dimethylurea is characterized by its urea functional group with a benzyl substituent. Its molecular structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in cancer research and as a potential therapeutic agent.

Anticancer Properties

Research has indicated that 3-benzyl-1,1-dimethylurea exhibits significant anticancer properties. A study focusing on related compounds demonstrated that modifications in the urea structure could lead to enhanced antiproliferative activity against cancer cell lines such as MIA PaCa-2 (pancreatic cancer) cells. The mechanism of action appears to involve the modulation of autophagy and the mTOR signaling pathway, which are critical in cancer cell survival and proliferation .

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Benzyl-1,1-dimethylurea | MIA PaCa-2 | < 5 | mTOR inhibition, autophagy |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | < 0.5 | Autophagy modulation |

Antimicrobial Activity

In addition to its anticancer effects, 3-benzyl-1,1-dimethylurea has shown promising antimicrobial activity. A study evaluated its efficacy against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that the compound demonstrated significant antibacterial properties, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy of 3-Benzyl-1,1-dimethylurea

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

Case Study 1: Cancer Treatment

In a controlled study involving pancreatic cancer models, treatment with 3-benzyl-1,1-dimethylurea resulted in a marked reduction in tumor size when compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, thus minimizing side effects typically associated with chemotherapy .

Case Study 2: Infection Control

Another significant study explored the use of 3-benzyl-1,1-dimethylurea in treating infections caused by resistant bacterial strains. The compound was administered in conjunction with standard antibiotic therapy, leading to enhanced efficacy and reduced bacterial load in infected tissues .

The biological activity of 3-benzyl-1,1-dimethylurea can be attributed to several mechanisms:

- Autophagy Modulation : The compound influences autophagic processes within cells, promoting cell death in cancerous tissues while protecting normal cells.

- mTOR Pathway Inhibition : By inhibiting the mTOR pathway, the compound disrupts cancer cell metabolism and growth.

- Antibacterial Activity : The precise mechanism for its antimicrobial effects remains under investigation but may involve disruption of bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.